molecular formula C22H26N4O3 B11146882 6-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-methyl-N-[2-(pyridin-2-yl)ethyl]hexanamide

6-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-methyl-N-[2-(pyridin-2-yl)ethyl]hexanamide

Cat. No.: B11146882
M. Wt: 394.5 g/mol
InChI Key: IVORKTZVOHWIMB-UHFFFAOYSA-N
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Description

6-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-methyl-N-[2-(pyridin-2-yl)ethyl]hexanamide is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-methyl-N-[2-(pyridin-2-yl)ethyl]hexanamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the quinazolinone core, followed by the introduction of the pyridine and hexanamide moieties. Common reagents used in these reactions include various acids, bases, and coupling agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

6-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-methyl-N-[2-(pyridin-2-yl)ethyl]hexanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated derivatives.

Scientific Research Applications

Medicinal Chemistry

6-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-methyl-N-[2-(pyridin-2-yl)ethyl]hexanamide has been investigated for its potential as a drug candidate due to its pharmacological properties. Key applications include:

  • Anticancer Activity : Research indicates that quinazoline derivatives can inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and apoptosis. The compound may inhibit angiogenesis and modulate cytokine production, such as TNF-alpha, contributing to its anticancer properties.

    Case Study : A study demonstrated that similar quinazoline compounds effectively reduced tumor size in animal models by inducing apoptosis in cancer cells and inhibiting angiogenic factors .
  • Anti-inflammatory Effects : The compound has shown promise in treating inflammatory conditions by inhibiting the production of pro-inflammatory cytokines. It may suppress the activation of NF-kB, a key regulator in inflammation, thereby reducing inflammation markers in treated cells.

    Research Findings : In vitro studies have shown that quinazoline derivatives can significantly reduce inflammatory responses, suggesting their potential use in conditions like arthritis .

Chemical Biology

The compound serves as a valuable building block for synthesizing more complex molecules in chemical biology. Its unique functional groups allow for further modifications that can enhance biological activity or selectivity toward specific targets.

Industrial Applications

In industrial settings, this compound can be utilized as an intermediate in the production of other valuable chemicals. Its synthesis involves optimizing routes to improve yield and reduce costs, which may include the use of continuous flow reactors and advanced purification techniques .

Mechanism of Action

The mechanism of action of 6-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-methyl-N-[2-(pyridin-2-yl)ethyl]hexanamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biological pathways, leading to the compound’s observed effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling and proliferation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazolinone derivatives, such as:

Uniqueness

What sets 6-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-methyl-N-[2-(pyridin-2-yl)ethyl]hexanamide apart from similar compounds is its unique combination of functional groups, which confer specific biological activities and chemical reactivity. This makes it a valuable compound for various research and industrial applications.

Biological Activity

The compound 6-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-methyl-N-[2-(pyridin-2-yl)ethyl]hexanamide is a derivative of quinazoline, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C18H22N4O2\text{C}_{18}\text{H}_{22}\text{N}_4\text{O}_2

This structure features a quinazoline core, which is known for its ability to interact with various biological targets, including enzymes and receptors.

Anticancer Activity

Research has indicated that quinazoline derivatives possess significant anticancer properties. For instance, studies have shown that similar compounds can inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and apoptosis. The mechanism often involves the inhibition of angiogenesis and modulation of cytokine production, such as TNF-alpha .

Case Study:
A study on related quinazoline compounds demonstrated that they could effectively reduce tumor size in animal models by inducing apoptosis in cancer cells and inhibiting angiogenic factors .

Anti-inflammatory Effects

The compound has also been noted for its anti-inflammatory properties. It is believed to inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory conditions such as arthritis and other autoimmune diseases.

Research Findings:
In vitro studies have shown that quinazoline derivatives can suppress the activation of NF-kB, a key regulator in inflammation, thereby reducing inflammation markers in treated cells .

Neuroprotective Properties

Emerging research suggests that quinazoline derivatives may exhibit neuroprotective effects. These compounds have been studied for their potential to protect neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases.

Case Study:
A recent investigation found that certain quinazoline compounds could enhance neuronal survival in models of Alzheimer's disease by reducing amyloid-beta toxicity .

The biological activity of This compound can be attributed to several mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer progression and inflammation.
  • Receptor Modulation: It can interact with various receptors, influencing cellular signaling pathways.
  • Cytokine Regulation: The regulation of cytokine production plays a crucial role in its anti-inflammatory effects.

Comparative Analysis with Related Compounds

Compound NameBiological ActivityMechanism
Compound AAnticancerEnzyme inhibition
Compound BAnti-inflammatoryCytokine suppression
Compound CNeuroprotectiveOxidative stress reduction

Properties

Molecular Formula

C22H26N4O3

Molecular Weight

394.5 g/mol

IUPAC Name

6-(2,4-dioxo-1H-quinazolin-3-yl)-N-methyl-N-(2-pyridin-2-ylethyl)hexanamide

InChI

InChI=1S/C22H26N4O3/c1-25(16-13-17-9-6-7-14-23-17)20(27)12-3-2-8-15-26-21(28)18-10-4-5-11-19(18)24-22(26)29/h4-7,9-11,14H,2-3,8,12-13,15-16H2,1H3,(H,24,29)

InChI Key

IVORKTZVOHWIMB-UHFFFAOYSA-N

Canonical SMILES

CN(CCC1=CC=CC=N1)C(=O)CCCCCN2C(=O)C3=CC=CC=C3NC2=O

Origin of Product

United States

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